2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . They play important roles in the regulation of apoptotic pathways, particularly caspase-3, known as the executioner caspase .
Result of Action
Some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines . They have been shown to induce late cellular apoptosis .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The compound 2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to interact with multiple receptors, indicating its potential role in various biochemical reactions . Indole derivatives, such as this compound, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar indole derivatives have shown notable cytotoxicity toward various human cancer cell lines . These compounds have been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Oxidation and Reduction: The indole core can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution: Fluorinated derivatives with different substituents.
Oxidation: Oxindoles.
Reduction: Indolines.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with proteins and nucleic acids.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases, including viral infections and inflammatory conditions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Unique due to its specific substitution pattern and biological activity.
Indole-3-acetic acid: A plant hormone with different biological roles.
Indomethacin: An anti-inflammatory drug with a different mechanism of action.
Oxindole derivatives: Similar core structure but different substituents and activities.
Uniqueness
This compound stands out due to its dual fluorination and sulfonamide group, which confer unique chemical properties and biological activities. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound in scientific research and drug development .
Properties
IUPAC Name |
2,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c1-19-13-4-3-11(6-9(13)7-15(19)20)18-23(21,22)14-5-2-10(16)8-12(14)17/h2-6,8,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKNAGRUYEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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